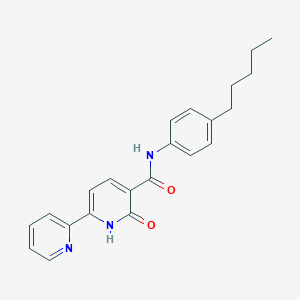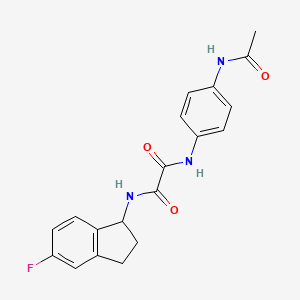![molecular formula C8H14N4OS2 B7532226 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been developed to improve the safety profile of traditional NSAIDs.
科学的研究の応用
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has been extensively studied for its potential therapeutic applications. One of the major applications of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide is in the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has been shown to have a superior safety profile compared to traditional NSAIDs, which can cause gastrointestinal ulcers and bleeding.
作用機序
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide is a prodrug that is metabolized in vivo to form a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide reduces the production of prostaglandins and hence alleviates inflammation.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has been shown to reduce inflammation and pain in animal models of osteoarthritis and rheumatoid arthritis. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has also been shown to have a superior safety profile compared to traditional NSAIDs, as it does not cause gastrointestinal ulcers and bleeding.
実験室実験の利点と制限
One of the major advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide for lab experiments is its superior safety profile compared to traditional NSAIDs. This allows for the use of higher doses of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide without causing adverse effects. However, one of the limitations of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide. One area of research is the optimization of the synthesis method to improve the yield of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide in humans. Additionally, further studies are needed to evaluate the efficacy of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide in the treatment of inflammatory conditions in humans. Finally, there is a need for the development of novel formulations of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide that can improve its solubility in aqueous solutions.
合成法
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide is synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with tert-butylacetyl chloride in the presence of a base. This reaction results in the formation of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide, which is a white crystalline powder that is soluble in organic solvents.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS2/c1-8(2,3)10-5(13)4-14-7-12-11-6(9)15-7/h4H2,1-3H3,(H2,9,11)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWPUBKWUWLEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)

![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)

![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)

![2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)
